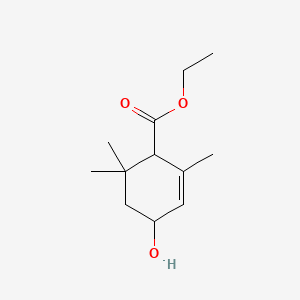

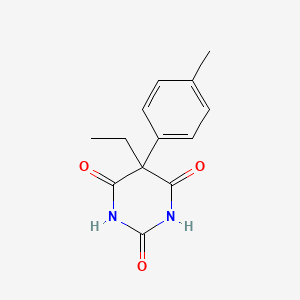

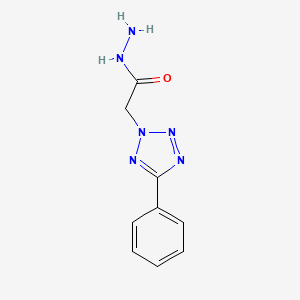

2-(5-苯基-2H-四唑-2-基)乙酰肼

描述

2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In

科学研究应用

-

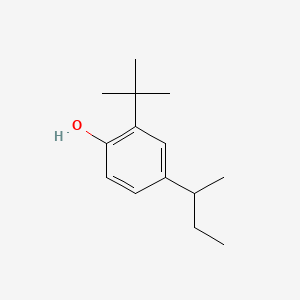

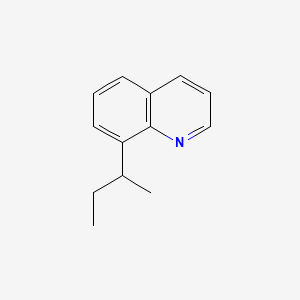

Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

- Application : This compound was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .

- Method : The structure and identity were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .

- Results : The molecular structure was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .

-

Honeycomb Metal–Carboxylate-Tetrazolate Framework

- Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .

- Method : The framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .

- Results : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 .

-

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

- Application : A series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides and related compounds were prepared and tested for inhibition of purified bovine plasma VAP-1 .

- Method : The compounds were synthesized and their inhibitory effects on VAP-1 were tested .

- Results : The compounds showed submicromolar activity .

-

2-(2H-Tetrazol-5-yl)-phenylboronic acid

- Application : This compound plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .

- Method : Its specificity in binding makes it helpful in pharmaceutical synthesis .

- Results : It is used in the development of drugs to combat cardiovascular diseases .

-

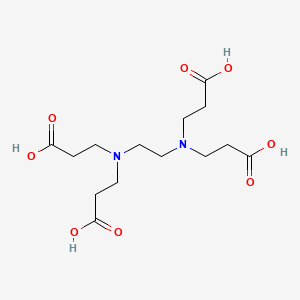

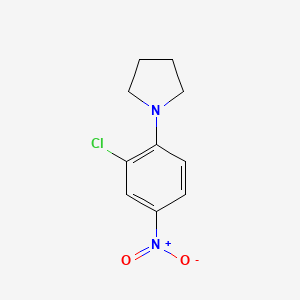

ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides

- Application : This compound plays a role in inflammatory processes as it can mediate the migration of leukocytes from the blood to the inflamed tissue .

- Method : A series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides and related compounds were prepared and tested for inhibition of purified bovine plasma VAP-1 .

- Results : The compounds showed submicromolar activity .

-

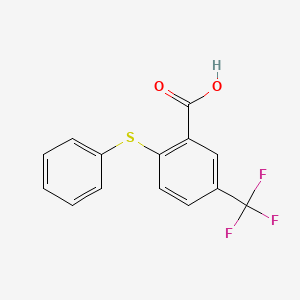

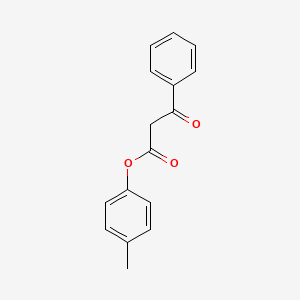

4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl]benzoic acid

- Application : The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .

- Method : The compounds were synthesized and their effects on hypertension were studied .

- Results : Research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

- Application : This compound was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .

- Method : The structure and identity were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .

- Results : The molecular structure was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .

-

2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions

- Application : The reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .

- Method : The framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .

- Results : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 .

-

Synthesis of New 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl …

- Application : The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .

- Method : The compounds were synthesized and their effects on hypertension were studied .

- Results : Research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

属性

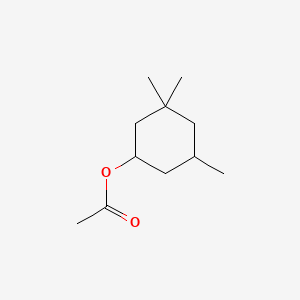

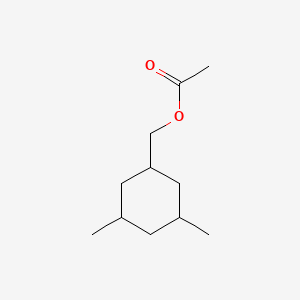

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-11-8(16)6-15-13-9(12-14-15)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWGCMVQLJYKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351517 | |

| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

CAS RN |

67037-01-8 | |

| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。